Product packaging for Magnesium myristate(Cat. No.:CAS No. 4086-70-8)

Magnesium myristate

Cat. No.: B1582459
CAS No.: 4086-70-8
M. Wt: 479 g/mol
InChI Key: DMRBHZWQMKSQGR-UHFFFAOYSA-L
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Description

Magnesium Myristate (CAS 4086-70-8) is a fine, white to off-white powder with the chemical formula C₂₈H₅₄MgO₄ . It is classified as a metallic soap, formed from the reaction of myristic acid, a fatty acid found in coconut and palm kernel oils, with magnesium salts such as magnesium hydroxide or magnesium carbonate . This compound is valued in research and industrial applications for its excellent functional properties, including lubricity, adhesion, and water repellency . Key Properties & Research Value: • Physical Form: White, fine, free-flowing powder . • Melting Point: Typically in the range of 130–150°C . • Solubility: Insoluble in water but soluble in oils, which is a critical characteristic for formulations involving non-aqueous systems . • Key Functions: Its primary research value lies in its multi-functionality as a lubricant, anti-caking agent, thickener, and emulsifying stabilizer . Its mechanism of action in these roles is attributed to its hydrophobic nature and fine particle size, which provide surface-smoothing, friction-reducing, and cohesive binding effects . Primary Research and Industrial Applications: • Cosmetic Science: Serves as a key ingredient in the development of color cosmetics, such as pressed powder foundations, eyeshadows, and blushes . It enhances product adhesion to skin, improves texture and slip for smooth application, and acts as a binder to facilitate the pressing of powders without compromising color integrity . • Pharmaceutical Development: Used as an excipient in tablet manufacturing, where it functions as a dry binder and lubricant . It improves the flowability and compressibility of powdered formulations, aiding in the production of tablets with consistent weight and hardness . • Industrial Applications: Finds use as an additive in plastics and lubricants, where it can act as a heat-resistant modifier and provide anti-corrosion properties . Handling and Storage: For research purposes, the material should be stored in a cool, dry place in a tightly sealed container . Safety Data Sheets (SDS) indicate it is not classified as hazardous, but standard safe handling practices for fine powders should be followed, including avoiding dust formation and using personal protective equipment . This product is intended for research use only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H54MgO4 B1582459 Magnesium myristate CAS No. 4086-70-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C14H28O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRBHZWQMKSQGR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54MgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00890584
Record name Magnesium myristate
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Molecular Weight

479.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4086-70-8
Record name Magnesium myristate
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Record name Tetradecanoic acid, magnesium salt (2:1)
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Record name Magnesium myristate
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Record name Magnesium myristate
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Record name MAGNESIUM MYRISTATE
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Synthetic Methodologies and Reaction Kinetics

Precursor Selection and Stoichiometric Considerations

Commonly, myristic acid is sourced from natural fats and oils like coconut oil and palm kernel oil. deascal.com The magnesium precursor can be selected from a range of compounds, each with distinct reactivity and handling characteristics. These include magnesium hydroxide (B78521) (Mg(OH)₂), magnesium oxide (MgO), and magnesium carbonate (MgCO₃). deascal.comspecialchem.com Another synthetic route involves the reaction of sodium myristate (the sodium salt of myristic acid) with a soluble magnesium salt, such as magnesium sulfate (B86663) (MgSO₄). nanotrun.com

Stoichiometry, the quantitative relationship between reactants and products in a chemical reaction, is paramount. The reaction for the formation of magnesium myristate from myristic acid and a magnesium source like magnesium hydroxide is as follows:

2CH₃(CH₂)₁₂COOH + Mg(OH)₂ → [CH₃(CH₂)₁₂COO]₂Mg + 2H₂O

This equation dictates that two moles of myristic acid react with one mole of magnesium hydroxide to produce one mole of this compound and two moles of water. Adhering to this 2:1 molar ratio is crucial for maximizing product yield and minimizing unreacted starting materials, which would otherwise necessitate more rigorous purification steps. In some syntheses, such as the neutralization of myristic acid with potassium hydroxide to form potassium myristate, a slight excess of the base (e.g., a 1.05:1 molar ratio) is used to ensure complete reaction. This principle of using a slight excess of one reactant can also be applied to this compound synthesis to drive the reaction to completion.

Table 1: Common Precursors for this compound Synthesis

Myristic Acid Source Magnesium Source Resulting Byproducts (if any)
Myristic AcidMagnesium HydroxideWater
Myristic AcidMagnesium OxideWater
Myristic AcidMagnesium CarbonateWater, Carbon Dioxide
Sodium MyristateMagnesium SulfateSodium Sulfate

Reaction Pathways and Mechanistic Elucidation of Formation

The formation of this compound proceeds through distinct reaction pathways depending on the chosen precursors.

When myristic acid is reacted directly with a magnesium base like magnesium hydroxide or magnesium oxide, the fundamental reaction is an acid-base neutralization . The acidic carboxylic group (-COOH) of myristic acid donates a proton (H⁺) to the basic hydroxide (OH⁻) or oxide (O²⁻) ions from the magnesium source. This results in the formation of the myristate anion (CH₃(CH₂)₁₂COO⁻) and water. The magnesium cation (Mg²⁺) then electrostatically attracts two myristate anions to form the neutral salt, this compound.

Another significant pathway is a precipitation reaction . nanotrun.com This method typically involves reacting an aqueous solution of an alkali metal myristate, such as sodium myristate, with a soluble magnesium salt like magnesium sulfate.

2CH₃(CH₂)₁₂COONa(aq) + MgSO₄(aq) → [CH₃(CH₂)₁₂COO]₂Mg(s) + Na₂SO₄(aq)

In this pathway, the constituent ions (Na⁺, CH₃(CH₂)₁₂COO⁻, Mg²⁺, and SO₄²⁻) are all present in the aqueous solution. Due to the low solubility of this compound in water, it precipitates out of the solution as a solid, driving the reaction forward according to Le Chatelier's principle. The other product, sodium sulfate, typically remains dissolved in the aqueous phase.

The mechanism of Grignard reagent formation, which involves the reaction of an organic halide with magnesium metal, provides insight into the initial steps of reactions involving metallic magnesium. utexas.edu While not the primary industrial route for this compound, the single electron transfer from magnesium to the reactant is a fundamental concept in magnesium's reactivity. utexas.edu

Influence of Catalytic Systems on Reaction Efficiency

While many syntheses of this compound can proceed without a catalyst, the introduction of a catalytic system can significantly enhance reaction rates and efficiency. For instance, in the synthesis of overbased magnesium fatty acid detergents, which includes this compound, an ammonia (B1221849) solution has been utilized as a catalyst. researchgate.netuobaghdad.edu.iq In this specific synthesis, the reaction was carried out between fatty acids and magnesium oxide in the presence of carbon dioxide gas. researchgate.netuobaghdad.edu.iq

The role of a catalyst is to provide an alternative reaction pathway with a lower activation energy, thereby increasing the speed at which equilibrium is reached. In the context of this compound synthesis, a catalyst might function by:

Enhancing the solubility of reactants: A catalyst could help to bring the often poorly soluble myristic acid and the inorganic magnesium source into better contact.

Activating the reactants: The catalyst could interact with either the myristic acid or the magnesium compound to make them more susceptible to reaction.

It is important to note that the choice of catalyst must be carefully considered to avoid unwanted side reactions or contamination of the final product. Asymmetric magnesium catalysis, a field that utilizes chiral magnesium catalysts, highlights the diverse potential of magnesium-based catalytic systems in organic synthesis, although its direct application to simple salt formation like this compound is not standard. rsc.org

Solvent Effects and Reaction Environment Optimization

This compound itself is soluble in hot ethyl alcohol and oil but only lightly soluble in other organic solvents and insoluble in water. nanotrun.com The synthesis environment is often tailored to manage the solubility of both reactants and products. For example, in the synthesis of potassium myristate, ethanol (B145695) is a preferred solvent because it can dissolve both the myristic acid and the resulting potassium myristate.

In some processes, a mixture of solvents is employed to optimize the reaction environment. A study on the synthesis of overbased magnesium fatty acids used a toluene (B28343)/ethanol solvent mixture (9:1 vol/vol). researchgate.netuobaghdad.edu.iq The nonpolar toluene can help to dissolve the long hydrocarbon chain of the myristic acid, while the polar ethanol can aid in dissolving the other reactants and catalysts.

Temperature is another critical parameter. Reactions are often heated to increase the rate of reaction and improve the solubility of reactants. For instance, the synthesis of potassium myristate is conducted at 70–90°C. Similarly, the synthesis of overbased this compound was performed at 60°C. researchgate.netuobaghdad.edu.iq However, the temperature must be carefully controlled to prevent degradation of the reactants or products.

The reaction environment is also controlled to ensure purity. For instance, syntheses are often carried out under controlled conditions to produce a stable and pure product. deascal.com

Advanced Purification Techniques and Yield Enhancement Strategies

Following the initial synthesis, this compound must be purified to remove unreacted precursors, byproducts, and any catalysts or solvents used. The purity of the final product is critical for its intended applications.

A common and straightforward purification method is washing . The crude this compound, being insoluble in water, can be washed with water to remove water-soluble impurities like sodium sulfate (in the case of precipitation reactions) or excess magnesium salts. nanotrun.com Washing with a suitable organic solvent in which the impurities are soluble but the product is not can also be effective.

Recrystallization is another powerful purification technique. This involves dissolving the crude product in a hot solvent in which it is soluble (like hot ethanol) and then allowing the solution to cool. nanotrun.com As the solution cools, the solubility of the this compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Filtration is used to separate the solid this compound from the liquid phase after precipitation or washing. Subsequent drying , often under controlled temperature, is necessary to remove any residual solvent or water.

To enhance the yield, several strategies can be employed:

Optimizing Stoichiometry: As discussed earlier, ensuring the correct molar ratios of reactants is fundamental.

Driving the Reaction to Completion: This can be achieved by removing a product as it is formed. For example, in a precipitation reaction, the removal of the solid this compound from the solution drives the equilibrium towards the product side.

Controlling Reaction Conditions: Optimizing temperature, pressure, and mixing can ensure the reaction proceeds efficiently and minimizes side reactions. A patent for refining isopropyl myristate mentions a refining agent composed of diatomite, magnesium hydroxide, activated carbon, magnesium sulfate, and potash to improve product quality. google.com While for a different compound, this highlights the use of mixed refining agents to achieve high purity.

Kinetics of this compound Formation and Process Scale-Up Studies

The study of reaction kinetics provides valuable information on the rate of a chemical reaction and the factors that influence it. For the formation of magnesium sulfate from magnesium hydroxide and sulfuric acid, a study found that the reaction followed second-order kinetics. nstproceeding.com The reaction rate increased with both temperature and time. nstproceeding.com While this study was not on this compound specifically, the principles of studying the kinetics of magnesium salt formation are transferable.

A kinetic study of this compound formation would involve monitoring the concentration of reactants or products over time at various conditions (e.g., temperature, reactant concentrations, catalyst loading). This data would allow for the determination of the reaction order, the rate constant (k), and the activation energy (Ea). The Arrhenius equation, k = Ae^(-Ea/RT), relates the rate constant to the activation energy and temperature, providing a mathematical framework for understanding and predicting reaction rates.

Process scale-up , the transition from a laboratory-scale synthesis to industrial production, presents several challenges. What works in a small flask may not be directly translatable to a large reactor. Key considerations for scaling up the production of this compound include:

Heat Transfer: Exothermic reactions can be managed easily on a small scale, but on a large scale, efficient heat removal is crucial to prevent runaway reactions.

Mass Transfer and Mixing: Ensuring that reactants are intimately mixed in a large reactor is more challenging than in a small flask. Inadequate mixing can lead to localized "hot spots" or areas of high concentration, resulting in lower yields and increased impurities.

Handling of Materials: The safe and efficient handling of large quantities of raw materials and products becomes a significant logistical consideration.

Reactor Design: The choice of reactor (e.g., batch, semi-batch, or continuous) and its design are critical for successful scale-up. researchgate.net

Table 2: Key Parameters in the Kinetics of Magnesium Salt Formation

Kinetic Parameter Description Significance in Synthesis
Reaction Order The power to which the concentration of a reactant is raised in the rate law.Helps in understanding the molecularity of the reaction and in designing the reactor.
Rate Constant (k) A proportionality constant in the rate law that is specific to a particular reaction at a given temperature.A higher rate constant signifies a faster reaction.
Activation Energy (Ea) The minimum energy required for a reaction to occur.A lower activation energy, often achieved with a catalyst, leads to a faster reaction rate.
Temperature A measure of the average kinetic energy of the molecules.Increasing the temperature generally increases the reaction rate.
Concentration The amount of a substance in a defined space.Higher reactant concentrations typically lead to a faster reaction rate.

Advanced Structural and Spectroscopic Characterization

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy is a fundamental tool for the molecular-level investigation of magnesium myristate. Fourier Transform Infrared (FTIR) and Raman spectroscopy provide complementary information on the chemical structure and the nature of intermolecular bonding.

In FTIR analysis, the ionic nature of the bond between magnesium and the carboxylate group is a key feature. This is confirmed by the presence of two distinct absorption bands for the carboxylate ion (COO⁻): an asymmetric stretching vibration (νₐ) typically found between 1540-1560 cm⁻¹ and a symmetric stretching vibration (νₛ) appearing around 1390-1440 cm⁻¹. researchgate.netasianpubs.org The disappearance of the broad -OH stretching band (around 2640 cm⁻¹) and the C=O stretching band (around 1700 cm⁻¹) from the spectrum of the parent myristic acid confirms the formation of the magnesium salt. researchgate.netasianpubs.org Additionally, a series of weaker bands observed between 1114 cm⁻¹ and 1294 cm⁻¹ are attributed to the wagging and twisting vibrations of the methylene (B1212753) (CH₂) chains. asianpubs.org

Raman spectroscopy provides further insights, particularly regarding the hydrocarbon chains. The spectra are often characterized by the C-H stretching vibrations in the 2800-3000 cm⁻¹ region. researchgate.net Shifts in the positions and changes in the intensity of both FTIR and Raman bands can indicate differences in crystal packing and the coordination environment of the magnesium ion. researchgate.netnih.gov

Solid-State Nuclear Magnetic Resonance Spectroscopy for Local Structural Environments

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in solid this compound. By measuring the magnetic properties of nuclei like ¹³C and ¹H, ssNMR can provide detailed information about molecular conformation and packing. udel.eduresearchgate.net

¹³C ssNMR is particularly sensitive to the conformation and dynamics of the myristate acyl chains. researchgate.net Different carbon environments, such as the carboxylate carbon, the various methylene carbons along the chain, and the terminal methyl group, can be distinguished. Variations in the ¹³C chemical shifts can indicate the presence of multiple polymorphic forms within a sample, as different crystal packing arrangements influence the local electronic environment of the carbon nuclei. researchgate.netrsc.org For instance, broadening or splitting of the resonance signals for carbons near the carboxylate headgroup can suggest multiple coordination environments or conformers within the crystal structure. researchgate.netmetmuseum.org

¹H ssNMR complements the ¹³C data by providing information on proton mobility and proximity, which helps in understanding the degree of molecular motion within the solid lattice. researchgate.net

X-ray Diffraction Analysis for Crystalline Structure Determination and Polymorphism

X-ray diffraction (XRD) is the definitive method for determining the long-range crystalline order in this compound. It provides fundamental information on crystal structure, phase, and polymorphism. asianpubs.org

Like many metal soaps, this compound is known to exhibit polymorphism, existing in different crystal structures. epfl.chspringerprofessional.de These polymorphs can arise from different synthesis conditions and may possess distinct physical properties. The presence of multiple crystalline forms in a bulk sample can be identified by XRD, as each polymorph will produce a unique diffraction pattern. rsc.orgnetzsch.com Furthermore, techniques like Differential Scanning Calorimetry (DSC) can be used in conjunction with XRD to study temperature-induced phase transitions between these forms. researchgate.netnetzsch.com

XRD analysis reveals that this compound possesses good crystallinity, as indicated by the appearance of numerous sharp diffraction peaks. asianpubs.org The structure consists of magnesium ions arranged in parallel basal planes, with the myristate hydrocarbon chains extending outwards on both sides of these planes. asianpubs.org The observed long spacing, which is the distance between these basal planes, is a key characteristic. For this compound, an average long spacing of approximately 35.66 Å has been reported. asianpubs.org This value is slightly smaller than the theoretical length of two myristate chains, suggesting that the molecular axes are inclined at an angle to the basal planes. asianpubs.org

Table 1: Example Interplanar Spacings for this compound

Diffraction Order (n) Interplanar Spacing (d) in Å
5 35.23
6 35.66
7 35.80
8 35.03
9 35.17

Source: Data synthesized from Asian Journal of Chemistry, Vol. 23, No. 7 (2011). asianpubs.org

The conditions under which this compound is prepared influence its crystal growth and final morphology. Studies on related systems show that factors like solvent and temperature can direct the formation of specific crystal habits. The creation of superhydrophobic surfaces on magnesium alloys can involve the formation of this compound, where it contributes to a hierarchical structure of nanoplates or fine particles. acs.org

Crystallographic Data and Unit Cell Parameters

Electron Microscopy (SEM, TEM, AFM) for Particle Morphology, Size Distribution, and Surface Topography

Electron microscopy techniques provide high-resolution visualization of the particle shape, size, and surface features of this compound.

Transmission Electron Microscopy (TEM) allows for the observation of finer details, such as the shape of individual crystallites and internal structure. nih.gov For example, when co-cultured with stem cells in biomedical research, changes in cell differentiation can be observed at the ultrastructural level with TEM. nih.gov

Atomic Force Microscopy (AFM) is ideal for analyzing surface topography at the nanoscale. It can quantify surface roughness and visualize the arrangement of molecular structures on a substrate. acs.org For instance, in the development of superhydrophobic coatings, AFM can reveal how the aggregation of myristate nanoplates contributes to increased surface roughness. acs.org

Table 2: Mentioned Compounds

Compound Name
This compound
Myristic acid
Magnesium
Carbon

Thermal Analysis (DSC, TGA) for Phase Behavior and Decomposition Kinetics

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the physicochemical properties of materials like this compound. researchgate.net DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, while TGA tracks changes in mass with temperature. researchgate.net These methods provide insight into phenomena such as melting, crystallization, phase transitions, and decomposition. researchgate.net

For this compound, thermal analysis reveals several key events. The melting point of this compound is reported to be in the range of 130–150°C. alexmo-cosmetics.dehumblebeeandme.com DSC thermograms would exhibit an endothermic peak in this region corresponding to the melting transition. researchgate.net

Studies on analogous long-chain fatty acid salts, such as magnesium stearate (B1226849), provide a model for the complex phase behavior that this compound may exhibit. Anhydrous magnesium stearate displays multiple phase transitions: it exists in a crystalline lamellar mesophase (LAM) at low temperatures, transforms to a liquid crystalline hexagonal (HEX) phase at intermediate temperatures (around 110°C), and finally becomes a molten disordered (DIS) phase at high temperatures (around 190°C). acs.orgacs.orgresearchgate.net It is plausible that this compound undergoes similar complex polymorphic transformations upon heating.

Thermogravimetric Analysis (TGA) is employed to understand the thermal stability and decomposition profile of the compound. For metallic soaps like this compound, the initial mass loss observed upon heating is often attributable to the release of water. netzsch.com This can occur in distinct steps, corresponding first to the evaporation of loosely bound surface water, followed by the release of bound hydrate (B1144303) water at higher temperatures. netzsch.com The subsequent significant mass loss at much higher temperatures would indicate the thermal decomposition of the compound itself. While specific decomposition kinetics for this compound are not extensively detailed in the literature, TGA data is fundamental for such analysis, which can be modeled using various kinetic equations to determine parameters like activation energy.

Table 1: Summary of Thermal Events in this compound and Related Compounds This table is generated based on available data for this compound and comparative data from the closely related magnesium stearate.

Compound Technique Observed Thermal Event Approximate Temperature Range (°C) Reference
This compound DSC Melting 130 - 150 alexmo-cosmetics.de,
Magnesium Stearate TGA Release of Surface and Hydrate Water Room Temperature - 125 netzsch.com
Magnesium Stearate DSC Transition from Lamellar (LAM) to Hexagonal (HEX) Phase ~110 acs.org

Mass Spectrometry for Purity Assessment and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the exact molecular mass of a compound, confirm its identity, and assess its purity. For this compound, MS provides definitive data on its molecular weight, which is theoretically 479.0 g/mol , with a more precise monoisotopic mass of 478.3872519 Da. nih.gov

In a typical analysis, the mass spectrum of a pure this compound sample would show a prominent peak corresponding to its molecular ion, confirming its identity. The primary utility of MS in this context, however, is for purity assessment and the identification of related substances or impurities. Myristic acid, the precursor to this compound, is often derived from natural sources like coconut or palm oil, which contain a mixture of fatty acids. humblebeeandme.comspecialchem.com Consequently, commercial grades of this compound may contain other fatty acid salts as impurities, most commonly magnesium palmitate and magnesium stearate.

Mass spectrometry can readily distinguish these components. Each fatty acid salt will produce a distinct peak in the mass spectrum corresponding to its unique molecular weight. By analyzing the relative intensities of these peaks, a semi-quantitative profile of the impurities can be established. This is critical for quality control in applications where the precise composition of the material is important.

Table 2: Expected m/z Values for this compound and Potential Impurities This table presents the calculated molecular weights for identifying this compound and common related impurities via mass spectrometry.

Compound Molecular Formula Expected Monoisotopic Mass (Da) Role
This compound C₂₈H₅₄MgO₄ 478.387 Analyte
Magnesium Palmitate C₃₂H₆₂MgO₄ 534.450 Potential Impurity

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique for verifying the chemical composition of a pure substance by determining the mass percentages of its constituent elements. For this compound, this analysis confirms that the experimentally determined composition matches its theoretical stoichiometry, derived from its molecular formula, C₂₈H₅₄MgO₄. nih.govspecialchem.com

The theoretical composition of this compound can be calculated based on the atomic weights of its elements (Carbon, Hydrogen, Magnesium, and Oxygen). This provides a benchmark against which analytical results are compared. The verification is typically performed using techniques such as combustion analysis for carbon and hydrogen content. The magnesium content is accurately determined using methods like atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

Any significant deviation between the measured and theoretical percentages can indicate the presence of impurities, residual solvents, or an incorrect hydration state. For instance, a lower-than-expected magnesium percentage could suggest the presence of unreacted myristic acid. Furthermore, advanced elemental analysis techniques can be used to detect and quantify trace metal impurities, a critical quality control step for materials used in pharmaceutical and cosmetic applications. usp.org

Table 3: Theoretical Elemental Composition of this compound Based on the molecular formula C₂₈H₅₄MgO₄ and atomic masses: C=12.011, H=1.008, Mg=24.305, O=15.999.

Element Symbol Atomic Mass ( g/mol ) Atoms per Molecule Total Mass per Mole (g) Mass Percentage (%)
Carbon C 12.011 28 336.308 70.21
Hydrogen H 1.008 54 54.432 11.36
Magnesium Mg 24.305 1 24.305 5.07
Oxygen O 15.999 4 63.996 13.36

| Total | | | | 479.041 | 100.00 |

Interfacial and Surface Science Phenomena

Tribological Performance and Lubrication Mechanisms at Interfaces

Magnesium myristate demonstrates notable tribological performance, functioning as both a lubricant and a binder in various applications. tandfonline.com Its properties contribute to reduced friction and wear between surfaces. In powdered form, it improves slip and free flow, which is beneficial in cosmetic and pharmaceutical formulations. tandfonline.comvijayimpex.co.in The lubricating effect is attributed to the long hydrocarbon chains of the myristate component, which can align on a surface to create a low-friction interface.

Research has shown that metallic soaps, including this compound, can enhance the load-carrying capacity and provide effective lubrication over a range of temperatures. acs.org The mechanism often involves the formation of a protective film on the contacting surfaces, which minimizes direct contact and reduces wear. nih.gov In some systems, the interaction between the lubricant and the surfaces can lead to the formation of a tribo-chemical film, further enhancing the tribological properties. researchgate.net For instance, studies on similar magnesium-based lubricants have shown a significant reduction in friction coefficients and wear when added to lubricating oils. mdpi.com

Surface Energy and Wettability Characteristics

The surface energy of a material dictates how it interacts with liquids, a property known as wettability. This compound is characterized by its low surface energy, which is a direct consequence of its chemical structure. researchgate.net The long, nonpolar hydrocarbon tails of the myristate groups are oriented at the surface, leading to hydrophobic (water-repelling) behavior. amoraromatherapy.com

The wettability of a powder like this compound can be assessed using techniques such as contact angle measurements. nanoscience.com A high contact angle with water (greater than 90°) indicates poor wettability and hydrophobicity. nanoscience.com The low surface energy of this compound is a key factor in its use in applications requiring water repellency. vijayimpex.co.in The relationship between surface energy and wettability is governed by the balance of dispersive and polar interactions at the interface. shm-cz.cznih.gov In the case of this compound, the predominance of nonpolar hydrocarbon chains results in weak interactions with polar liquids like water.

Adhesion and Cohesion Properties on Various Substrates

This compound is valued for its ability to improve adhesion and cohesion in a variety of formulations. tkbtrading.comalexmo-cosmetics.de It acts as a binder, helping to hold other powder ingredients together, which is particularly useful in pressed powders for cosmetics. amoraromatherapy.comtkbtrading.com This binding capability enhances the structural integrity and wear time of the final product. amoraromatherapy.com

The adhesive properties of this compound also extend to its interaction with different substrates. It can improve the adhesion of cosmetic products to the skin, leading to a more even and long-lasting finish. alexmo-cosmetics.dekoelcolours.com This is attributed to the interplay of intermolecular forces between the this compound molecules and the substrate. The long myristate chains can physically entangle and interact with surfaces through van der Waals forces, while the magnesium ions may offer sites for polar interactions.

Role in Superhydrophobic/Superoleophilic Coating Formation and Stability

A significant application of this compound's low surface energy is in the creation of superhydrophobic and superoleophilic coatings. researchgate.net Superhydrophobic surfaces exhibit extreme water repellency, with water contact angles exceeding 150° and low sliding angles. researchgate.net Conversely, superoleophilic surfaces have a strong affinity for oils, with contact angles for oils being close to 0°. researchgate.net

Research has demonstrated that multifunctional superhydrophobic/superoleophilic coatings can be fabricated using this compound. researchgate.net A one-step electrodeposition method in an ethanol (B145695) solution containing magnesium nitrate (B79036) and myristic acid can generate hierarchical structures coated with low surface energy this compound. researchgate.net These coatings have shown excellent self-cleaning abilities and stability. researchgate.net The formation of such surfaces relies on creating a specific micro- or nanostructure on the substrate, which is then modified with a low surface energy material like this compound. This combination traps air within the surface texture when in contact with water, leading to the superhydrophobic effect.

The stability of these coatings is crucial for their practical application. Studies have shown that this compound-based superhydrophobic coatings can exhibit good chemical and mechanical stability, offering corrosion protection to metal substrates like magnesium alloys. researchgate.netnih.gov

Intermolecular Forces and Surface Interaction Models

The behavior of this compound at interfaces is governed by a variety of intermolecular forces. These forces can be broadly categorized as van der Waals forces (including London dispersion forces and dipole-dipole interactions) and ionic interactions. savemyexams.com

London Dispersion Forces: These temporary attractive forces arise from the random movement of electrons in the long hydrocarbon chains of the myristate molecules. They are the primary forces responsible for the cohesion between this compound molecules and their adhesion to nonpolar surfaces. savemyexams.com

Ionic Interactions: The magnesium cation (Mg²⁺) and the carboxylate groups (-COO⁻) of the myristate anions provide sites for strong electrostatic interactions. These ionic bonds are responsible for the formation of the salt itself and can contribute to adhesion on polar or charged surfaces. nih.gov

The interaction of this compound with a substrate can be modeled by considering the sum of these forces. For instance, its adhesion to skin can be understood as a combination of weak van der Waals forces between the hydrocarbon chains and the lipids on the skin, and potential polar interactions. The formation of stable, ordered layers, such as in lubricant films or superhydrophobic coatings, is a result of the balance of these intermolecular and surface forces.

The table below summarizes the key interfacial properties of this compound discussed in this article.

PropertyDescriptionRelevant Applications
Tribological Performance Acts as a lubricant, reducing friction and wear.Cosmetics, pharmaceuticals, industrial lubricants. nanotrun.comtandfonline.com
Surface Energy Low surface energy due to nonpolar hydrocarbon chains.Water-repellent coatings, non-stick surfaces. researchgate.net
Wettability Hydrophobic, with poor wettability by water.Cosmetics, moisture-resistant formulations. amoraromatherapy.comnanoscience.com
Adhesion/Cohesion Acts as a binder and improves adhesion to substrates.Pressed powders, long-wear cosmetics. tkbtrading.comalexmo-cosmetics.de
Superhydrophobicity Used to create surfaces with extreme water repellency.Self-cleaning coatings, corrosion protection. researchgate.netnih.gov

Rheological Behavior and Material Processing Aspects

The rheological behavior of magnesium myristate is crucial for its functionality in different formulations. It significantly influences the flow, compaction, and processing of materials it is incorporated into.

Flow Properties and Powder Rheology in Particulate Systems

This compound is recognized for its excellent flow properties in powder form. researchgate.nettandfonline.comnih.gov This characteristic is essential in applications such as pharmaceuticals, where consistent and predictable powder flow is necessary for processes like die filling during tablet manufacturing. freemantech.co.uk The flowability of a powder is influenced by inter-particle friction, and lubricants like this compound can reduce this friction, thereby improving the bulk movement of the powder. freemantech.co.ukazom.com

Influence of Particle Size Distribution on Flow Dynamics

The particle size distribution of this compound is a primary factor governing the rheological behavior of powders containing it. researchgate.net The presence of fine particles among larger ones can reduce the rheological index, which is attributed to improved particle separation under dynamic flow conditions. researchgate.net In dry powder inhaler formulations, the particle size of magnesium stearate (B1226849), a related compound, was found to be a critical parameter, with smaller particle sizes contributing to improved aerosolization efficiency. mdpi.com The specific surface area and morphology, which are related to particle size, also play a significant role in how the powder behaves. researchgate.net

Interactive Table: Influence of Magnesium Stearate Particle Size on Powder Properties (Conceptual)

PropertySmall Particle Size (e.g., Dv50 < 10 µm)Large Particle Size (e.g., Dv50 > 20 µm)
Flowability Can be more cohesive, potentially leading to reduced flow.Generally better flow due to lower surface area to volume ratio.
Surface Area Higher specific surface area.Lower specific surface area.
Homogeneity in Blends Better potential for uniform distribution.May lead to less homogeneous blends if not properly mixed.
Aerosolization Can enhance fine particle fraction in inhalers. mdpi.comMay be less effective in aerosol applications.

This table is a conceptual representation based on general principles of powder rheology and findings related to similar metallic stearates.

Shear Thinning/Thickening Mechanisms in Suspensions

In suspensions, the introduction of particles like this compound can lead to non-Newtonian behaviors such as shear thinning and shear thickening. Shear thinning is characterized by a decrease in viscosity as the shear rate increases, a phenomenon often desirable for ease of application in products like paints. uchicago.edu This behavior in colloidal suspensions can result from the decreased relative contribution of entropic forces and the alignment of particles with the flow. nih.govaps.org

Conversely, shear thickening is the increase in viscosity with an increasing shear rate. uchicago.edu This can occur in concentrated suspensions where particles form clusters due to hydrodynamic lubrication forces. nih.gov The transition between these behaviors is dependent on factors like particle volume fraction and inter-particle interactions. aps.orgresearchgate.net While specific studies on this compound's shear thinning/thickening mechanisms are not prevalent, its nature as a particulate in a liquid medium suggests it would influence the suspension's rheology in a similar manner to other colloidal particles.

Compaction Behavior and Mechanical Strength Contribution in Solid Matrices

In solid matrices, such as pharmaceutical tablets, this compound can function as both a lubricant and a binder, contributing to the mechanical strength of the final product. researchgate.nettandfonline.comnih.gov Studies have shown that formulations containing this compound can exhibit increased hardness compared to those with conventional excipients. researchgate.nettandfonline.comnih.gov The ability of a material to form a coherent mass after compression, known as compactibility, is a crucial parameter. researchgate.net The mechanical strength of magnesium matrix composites, for instance, is significantly influenced by the properties of the matrix and any reinforcing materials. iccm-central.org The incorporation of additives can improve tensile strength and other mechanical properties. nih.gov

Interactive Table: Effect of this compound on Tablet Properties researchgate.netnih.gov

PropertyFormulation with this compoundFormulation with Conventional Excipients (e.g., Magnesium Stearate, PVP K30)
Hardness IncreasedStandard
Flow Properties ExcellentVariable
Functionality Dual (Lubricant and Binder)Separate Lubricant and Binder required

Impact on Extrusion and Molding Processes of Materials

In the processing of plastics and other materials, additives like metallic stearates play a crucial role in improving processability during extrusion and molding. pishrochem.com Magnesium stearate, a similar compound, is known to enhance the fluidity of plastic melt, making these processes more efficient. pishrochem.comresearchgate.net It acts as a lubricant, reducing friction between the material granules and the processing machinery. pishrochem.com This can lead to improved wear resistance and stability of the material. nanotrun.com While specific data on this compound is limited in this context, its chemical similarity to magnesium stearate suggests it would have a comparable positive impact on extrusion and molding operations, potentially improving throughput and the quality of the final product. researchgate.nettotalmateria.com

Role in Advanced Material Formulations Non Biological Contexts

Anti-Caking and Flow Aid Mechanisms in Powders

Magnesium myristate is recognized for its role as an anti-caking agent and flow enhancer in powdered materials. knowde.comdeascal.comminmetalseast.com Its efficacy stems from its ability to prevent the formation of lumps, ensuring that powders remain free-flowing. deascal.comulprospector.com This is particularly crucial in manufacturing processes where consistent powder flow is necessary for uniform dosing and mixing. knowde.comminmetalseast.com

The mechanisms by which this compound achieves this are twofold:

Moisture Absorption : It can absorb excess moisture from the surrounding environment, which is a primary contributor to particle agglomeration and caking. knowde.comminmetalseast.com

Particle Coating : It forms a thin, protective layer on the surface of individual particles. knowde.comminmetalseast.com This coating acts as a physical barrier, reducing inter-particle friction and adhesion. knowde.com

By minimizing clumping and improving flowability, this compound enhances the efficiency of handling and processing powdered materials in various industrial applications. knowde.comulprospector.com

Stabilization of Emulsions and Suspensions in Industrial Applications

In industrial formulations, this compound functions as a stabilizer for both emulsions and suspensions. kosnature.comspecialchem.com Its amphiphilic nature, possessing both water-attracting (hydrophilic) and water-repelling (hydrophobic) properties, allows it to situate at the interface between immiscible liquids, such as oil and water, preventing their separation. nanotrun.com This makes it an effective emulsifier, contributing to the stability and uniform consistency of products like creams and lotions. specialchem.com

As a suspension stabilizer, it helps to keep solid particles evenly distributed within a liquid medium, preventing them from settling over time. This is particularly valuable in the production of paints and coatings, where uniform pigment distribution is essential for product quality. nanotrun.com

Interactions as a Binder in Non-Pharmaceutical Granulation and Tabletization

This compound also serves as a binder in non-pharmaceutical granulation and tabletization processes. atamanchemicals.comkoelcolours.com Its adhesive properties help to bind particles together, which is essential for forming granules with desired strength and integrity. koelcolours.com In tablet manufacturing, it contributes to the hardness and physical stability of the final product. researchgate.netnih.gov

Research has explored the dual functionality of this compound as both a lubricant and a binder in tablet formulations. researchgate.netnih.gov Studies have indicated that formulations incorporating this compound can exhibit increased hardness compared to those using conventional excipients. researchgate.netnih.gov

Surface Modification and Compatibility in Polymer Composites and Coatings

This compound is utilized for surface modification in polymer composites and coatings to enhance compatibility and performance. When incorporated into polymer matrices, it can improve the dispersion of fillers and reinforcements, leading to enhanced mechanical properties and stability of the composite material. nanotrun.com

In the context of coatings, magnesium compounds, in general, are used to improve the durability and performance of materials. poeton.co.uk Polymer coatings on magnesium alloys, for instance, can enhance corrosion resistance and biocompatibility. nih.govnih.gov The application of a polymer topcoat can slow down the degradation of the underlying material. nih.gov

Applications in Metal Processing as a Lubricant and Protective Agent

In the realm of metal processing, this compound functions as both a lubricant and a protective agent. nanotrun.com It reduces friction and wear on metal surfaces during processing, which can lead to improved surface quality and processing accuracy. nanotrun.com

Furthermore, it can act as a protective agent by preventing metal oxidation and corrosion, thereby extending the service life of metal components. nanotrun.com The formation of a superhydrophobic coating containing this compound has been shown to provide excellent corrosion resistance for magnesium alloys. researchgate.netresearchgate.net

Function as a Softener and Antistatic Agent in Textile Processing

This compound is employed in the textile industry as a softener and an antistatic agent. nanotrun.com As a softener, it improves the hand-feel of textiles, making them softer and more comfortable. nanotrun.comscribd.com

Its role as an antistatic agent is to reduce the buildup of static electricity on fabric surfaces. nanotrun.comdizanonwoven.com It can be a component in antistatic finishing agent compositions for synthetic fabrics like polyester. patsnap.com By mitigating static charge, it helps to prevent issues such as clinging and dust attraction in textiles. dizanonwoven.com

Role as a Flocculant and Precipitating Agent in Water Treatment

In water treatment processes, this compound can function as a flocculant and a precipitating agent. nanotrun.com It aids in the aggregation of suspended particles in water, forming larger flocs that can be more easily removed through sedimentation or filtration. nanotrun.com This action helps to improve the clarity and purity of the treated water. nanotrun.com

Magnesium-based compounds are used in wastewater treatment to precipitate heavy metals and reduce phosphates. brucite.plus The precipitation of poorly soluble magnesium soaps can be utilized in the removal of certain ions from aqueous solutions. rsc.org

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing a detailed picture of intermolecular interactions. For magnesium myristate, MD simulations can unravel the complex interplay of forces that govern its bulk properties and phase behavior.

MD simulations of metalloproteins and magnesium alloys have demonstrated the utility of this technique in understanding systems with metal ions. researchgate.netresearchgate.net In a typical MD simulation of this compound, a force field is employed to describe the potential energy of the system as a function of its atomic coordinates. This force field includes terms for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces).

The primary intermolecular interactions in this compound that can be investigated using MD simulations include:

Ionic Interactions: The electrostatic attraction between the positively charged magnesium ions (Mg²⁺) and the negatively charged carboxylate groups (-COO⁻) of the myristate anions is a dominant force.

Van der Waals Interactions: The long hydrocarbon chains of the myristate molecules interact through weaker van der Waals forces, which are crucial for the packing and self-assembly of the molecules.

Coordination Bonding: MD simulations can help to understand the coordination environment of the magnesium ions, including the number of coordinating oxygen atoms from the carboxylate groups and the geometry of the coordination complex.

A study on the solidification process of magnesium alloys using MD simulations highlights how cooling rates can influence microstructure, a principle that also applies to the crystallization of this compound from a melt or solution. researchgate.net While specific MD simulation studies exclusively on this compound are not abundant in the public domain, the principles from simulations of other metal soaps and fatty acid systems are directly applicable. joenhermans.nl

Table 1: Key Intermolecular Interactions in this compound Studied by MD Simulations

Interaction Type Description Key Contributors
Ionic Electrostatic attraction between Mg²⁺ and myristate's carboxylate group. Magnesium ion, Carboxylate group
Van der Waals Weak attractive forces between the hydrocarbon tails of the myristate chains. Myristate hydrocarbon chains

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. seattleu.edu It is particularly useful for analyzing the nature of chemical bonds and the electronic properties of molecules. For this compound, DFT calculations can provide a fundamental understanding of the bonding between the magnesium ion and the myristate ligands.

A DFT study on magnesium-carboxylate complexes has shown that the interaction between the magnesium ion and the carboxylate group is primarily ionic. seattleu.edunih.gov This is characterized by a significant charge transfer from the carboxylate group to the magnesium ion. The Atoms in Molecules (AIM) and Electron Localization Function (ELF) analyses, which can be performed using DFT, can further quantify the nature of these bonds. seattleu.edunih.gov

DFT calculations can also be used to determine various electronic properties of this compound, such as:

Bonding Energies: The strength of the Mg-O bond can be calculated, providing insight into the stability of the compound.

Charge Distribution: DFT can map the distribution of electron density within the molecule, highlighting the polar nature of the head group and the nonpolar nature of the tail.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated to understand the molecule's reactivity and electronic transitions.

While a comprehensive DFT analysis specifically for this compound is not widely published, studies on related systems like magnesium stearate (B1226849) trihydrate have successfully used DFT to refine crystal structures and understand bonding. iucr.org Furthermore, DFT has been employed to study the adsorption of carbonyl compounds on magnesium oxide surfaces, which involves similar Mg-O interactions. nih.gov

Table 2: Electronic Properties of Magnesium-Carboxylate Interactions from DFT Studies

Property Description Significance
Nature of Mg-O Bond Primarily ionic with closed-shell interactions. seattleu.edunih.gov Determines the strength and stability of the compound.
Charge Transfer Significant transfer of electron density from the carboxylate to the Mg²⁺ ion. seattleu.edu Explains the polar nature of the head group.

Crystal Structure Prediction and Polymorph Energy Landscape

The prediction of the crystal structure of a compound from its chemical formula is a major challenge in materials science. researchgate.net Crystal Structure Prediction (CSP) methods, often combined with experimental data and DFT calculations, are used to identify the most stable crystal packing arrangements. github.io For this compound, which can exist in different crystalline forms (polymorphs), CSP can be used to map out the polymorph energy landscape.

The crystal structure of magnesium stearate trihydrate, a closely related compound, was successfully determined from a micrometer-sized single crystal using synchrotron X-ray diffraction, with DFT calculations used to refine the positions of the hydrogen atoms. iucr.orgiucr.org This success demonstrates a viable pathway for determining the crystal structure of this compound.

A typical CSP workflow for this compound would involve:

Generating a large number of candidate crystal structures: This is often done using evolutionary algorithms or other search methods. github.io

Ranking the structures based on their lattice energies: These energies are typically calculated using force fields or more accurate DFT methods.

Refining the most promising structures: The lowest energy structures are further optimized using DFT.

Comparing with experimental data: The predicted structures can be validated against experimental powder X-ray diffraction (PXRD) patterns.

The polymorph energy landscape provides information about the relative thermodynamic stabilities of different crystalline forms. This is crucial for controlling the properties of the final product, as different polymorphs can have different melting points, solubilities, and mechanical properties.

Table 3: Methodologies for Crystal Structure Prediction of this compound

Step Method Purpose
1. Structure Generation Evolutionary Algorithms, Random Search To create a diverse set of possible crystal packings. github.io
2. Energy Ranking Force Fields, DFT To identify the most energetically favorable structures.
3. Structure Refinement DFT Calculations To obtain accurate atomic positions and lattice parameters. iucr.org

Simulation of Surface Adsorption and Interfacial Behavior

The behavior of this compound at interfaces is critical for many of its applications, such as in coatings and as a lubricant. Computational simulations can provide a molecular-level understanding of how this compound molecules adsorb onto surfaces and how they behave at interfaces.

Molecular dynamics simulations have been used to study the adsorption of fatty acids on magnesia (MgO) surfaces. researchgate.net These studies show that the fatty acid molecules adsorb onto the surface through the interaction of their carboxylate head groups with the magnesium ions on the surface. The orientation and packing of the adsorbed molecules are influenced by both the head group-surface interaction and the van der Waals interactions between the hydrocarbon tails.

Key findings from simulations of fatty acid adsorption on magnesia surfaces that are relevant to this compound include:

The formation of a hydrophobic surface upon monolayer adsorption of stearic acid. researchgate.net

The transformation to a hydrophilic surface with bilayer adsorption. researchgate.net

The interaction energy between the fatty acid and the surface is a key determinant of the adsorption process. researchgate.net

First-principles DFT calculations can also be used to study the adsorption of individual molecules on surfaces, providing detailed information about the adsorption energy and the changes in the electronic structure of both the molecule and the surface upon adsorption. nih.gov The insights gained from these simulations are valuable for designing superhydrophobic surfaces and for understanding the lubricating properties of this compound.

Table 4: Insights from Simulations of Fatty Acid Adsorption on Magnesia Surfaces

Observation Implication for this compound Reference
Monolayer adsorption creates a hydrophobic surface. Explains its use in water-repellent coatings. researchgate.net
Bilayer adsorption can lead to a hydrophilic surface. Suggests concentration-dependent surface properties. researchgate.net

Thermodynamic Modeling of Phase Equilibria and Solution Behavior

Thermodynamic modeling is used to predict the phase behavior of substances under different conditions of temperature, pressure, and composition. For this compound, this includes predicting its melting point, solubility in various solvents, and the formation of different liquid crystal phases. iyte.edu.tr

The CALPHAD (Calculation of Phase Diagrams) method is a powerful tool for thermodynamic modeling of multicomponent systems. While often applied to metallic alloys, its principles can be extended to other materials. researchgate.netresearchgate.net For this compound, a thermodynamic model would involve developing Gibbs energy functions for each phase (solid, liquid, and any liquid crystalline phases). These functions would include parameters that are optimized to fit available experimental data, such as melting points and enthalpies of fusion.

Studies on the phase equilibria of alkaline earth metal soaps have shown that these compounds can form various mesophases (liquid crystal phases) upon heating. researchgate.net Thermodynamic modeling can help to understand the transitions between these phases. For example, the solubility properties of sodium soaps, which are crucial for the production of metallic soaps, are known to change significantly at the Krafft point, where solubility increases rapidly. iyte.edu.tr

Table 5: Key Thermodynamic Properties and Modeling Approaches for this compound

Property Modeling Approach Importance
Melting Point Gibbs Energy Functions Crucial for processing and applications.
Solubility Activity Coefficient Models Determines its behavior in solution and formulations.
Phase Transitions CALPHAD Method Understanding the formation of liquid crystal phases. researchgate.net

Analytical Method Development and Validation for Chemical Characterization

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Quantitative Analysis in Complex Matrices

Chromatographic techniques are powerful tools for the separation, identification, and quantification of magnesium myristate and its components in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of fatty acids and their salts. For this compound, the analysis often involves the separation of the myristate anion from other fatty acids that may be present as impurities. The process typically involves:

Sample Preparation: The this compound sample is dissolved in a suitable solvent. In some cases, derivatization is performed to enhance detection. For instance, fatty acid salts can be labeled with a fluorescent tag like 4-bromomethyl-7-methoxycoumarin (B43491) to enable highly sensitive fluorescence detection. nih.gov

Separation: Reversed-phase HPLC with a C18 column is commonly used. nih.gov A mobile phase, often a gradient mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid, allows for the separation of different fatty acids based on their chain length and degree of saturation. nih.gov

Detection: Ultraviolet (UV) detection is common, especially after derivatization with a UV-absorbing compound. cerealsgrains.org Fluorescence detection offers higher sensitivity for trace analysis. nih.gov

A study on the analysis of fatty acid metal salts demonstrated a method for the direct labeling of the salts with a fluorescent agent, followed by reversed-phase HPLC separation. nih.gov This method was found to be linear for calcium salts of fatty acids (C8-C18) in the range of 1 to 50 µg/mL, with a detection limit of approximately 7 pmol. nih.gov

Gas Chromatography (GC):

GC is particularly useful for analyzing the fatty acid profile of this compound. Since this compound itself is not volatile, it must first be converted into a more volatile derivative, typically a methyl ester. researchgate.netaocs.org

Sample Preparation (Esterification): The this compound is saponified to release the myristic acid, which is then esterified, commonly using a reagent like boron trifluoride-methanol. aocs.orgcir-safety.org

Separation: The resulting fatty acid methyl esters (FAMEs) are separated on a capillary GC column, often with a polar stationary phase. usp.org The separation is based on the boiling points and polarity of the FAMEs.

Detection: A Flame Ionization Detector (FID) is typically used for quantification due to its broad applicability to organic compounds. researchgate.net For identification purposes, Mass Spectrometry (MS) is coupled with GC (GC-MS), providing detailed structural information about the separated components. nih.govresearchgate.netunipi.it

The following table provides a hypothetical example of data that could be obtained from a GC analysis of a this compound sample to determine its fatty acid composition and purity.

Table 1: Hypothetical GC Analysis of Fatty Acid Composition in a this compound Sample
Fatty Acid (as Methyl Ester)Retention Time (min)Peak Area (%)Specification (%)
Methyl Laurate (C12:0)15.20.5≤ 1.0
Methyl Myristate (C14:0)18.598.0≥ 95.0
Methyl Pentadecanoate (C15:0)20.10.3≤ 0.5
Methyl Palmitate (C16:0)22.41.0≤ 2.0
Methyl Stearate (B1226849) (C18:0)25.80.2≤ 1.0

Spectrophotometric Methods for Trace Analysis and Concentration Determination

Spectrophotometric methods are valuable for determining the concentration of magnesium in this compound and for trace analysis. These methods are often based on the formation of a colored complex between the magnesium ion and a chromogenic reagent.

One such method involves the use of a reagent like m-acetylchlorophosphonazo. asianpubs.org In a basic medium (pH 10.5), magnesium ions react with this reagent to form a complex with a maximum absorption at 610 nm. asianpubs.org The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of magnesium. This method has been shown to have a linear range of 0-1.5 µg/mL for magnesium(II) and a detection limit of 7.71 ng/mL. asianpubs.org

Another common reagent is Eriochrome Black T, which forms a pink-colored complex with magnesium ions in a basic solution, with an absorption maximum around 535 nm. srce.hr

The following table illustrates the type of data generated in a spectrophotometric analysis to determine the magnesium content in a sample.

Table 2: Example Calibration Data for Spectrophotometric Determination of Magnesium
Standard Concentration (µg/mL)Absorbance at 535 nm
0.00.000
0.50.112
1.00.225
1.50.338
2.00.450

By measuring the absorbance of an unknown sample solution, its magnesium concentration can be determined from the calibration curve. This can then be used to calculate the purity of the this compound.

Gravimetric and Titrimetric Approaches for Stoichiometric Analysis

Gravimetric and titrimetric methods are classical analytical techniques that can be applied to determine the stoichiometry of this compound, specifically the ratio of magnesium to myristate.

Gravimetric Analysis:

Gravimetric analysis involves the quantitative precipitation of a component of the sample, which is then weighed. alagappauniversity.ac.in For this compound, this could involve:

Dissolving a known weight of the sample in a suitable solvent.

Adding a precipitating agent to selectively precipitate either the magnesium or the myristate. For example, magnesium can be precipitated as magnesium ammonium (B1175870) phosphate.

The precipitate is then filtered, washed, dried, and weighed.

From the weight of the precipitate, the amount of magnesium in the original sample can be calculated, allowing for the determination of the stoichiometric composition.

Titrimetric Analysis:

Titrimetric methods involve reacting the analyte with a standard solution (titrant) of known concentration to determine the analyte's concentration.

Acid-Base Titration: The total alkali content, which can be related to the metal salt content, can be determined by titration. nano-lab.com.tr The soap is dissolved and titrated with a standard acid solution, like hydrochloric acid, using an indicator to determine the endpoint. nano-lab.com.trpsgraw.com

Complexometric Titration: This is a highly accurate method for determining the magnesium content. The this compound sample is first treated with an acid to release the magnesium ions into solution. usp.org The solution is then buffered to a specific pH, and the magnesium ions are titrated with a standard solution of a chelating agent, typically ethylenediaminetetraacetic acid (EDTA). alagappauniversity.ac.in A metal-ion indicator, such as Eriochrome Black T, is used to signal the endpoint of the titration, which is observed as a distinct color change. alagappauniversity.ac.in The amount of magnesium can be calculated from the volume of EDTA solution used.

Development of Rapid Quality Control Procedures based on Specific Properties

Developing rapid quality control (QC) procedures is vital for efficient manufacturing and ensuring batch-to-batch consistency of this compound. These methods are often based on the specific physical and chemical properties of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique that can be used for identification and quality control. The IR spectrum of this compound shows characteristic absorption bands that can be used for identification. For instance, the absence of the broad -OH stretching band around 2640 cm⁻¹ and the disappearance of the -OH deformation band at 940 cm⁻¹, which are present in myristic acid, confirm the formation of the salt. asianpubs.org The presence of strong absorption bands corresponding to the asymmetric and symmetric vibrations of the carboxylate ion (COO⁻) further confirms the ionic nature of the soap. asianpubs.org This technique can quickly screen for the presence of unreacted myristic acid.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide rapid information about the thermal properties of this compound, such as its melting point and decomposition temperature. asianpubs.orgresearchgate.net These properties are sensitive to the composition and crystalline form of the material. nih.govneu.edu.tr For example, TGA can be used to determine the thermal stability and decomposition kinetics of the soap. asianpubs.orgijraset.com Deviations from the expected thermal profile can indicate impurities or variations in the material's form.

Atomic Absorption (AA) Spectroscopy: For a rapid quantification of the magnesium content, atomic absorption spectroscopy is a suitable method. nih.gov A procedure can be established where the magnesium stearate is extracted from a product into a dilute nitric acid solution, and the resulting free magnesium ion is quantified by AA. nih.gov This method is accurate and significantly faster than older methods that required sample ignition. nih.gov

The following table summarizes rapid QC methods and the properties they measure.

Table 3: Rapid Quality Control Procedures for this compound
TechniqueProperty MeasuredApplication
Infrared (IR) SpectroscopyFunctional groups, molecular structureIdentity confirmation, detection of free fatty acids
Differential Scanning Calorimetry (DSC)Melting point, phase transitionsPurity assessment, identification of crystalline form
Thermogravimetric Analysis (TGA)Thermal stability, decomposition patternPurity and stability assessment
Atomic Absorption (AA) SpectroscopyMagnesium contentQuantitative analysis of magnesium, assay

Chemical Degradation Pathways and Stability Mechanisms

Hydrolytic Degradation Kinetics and Product Identification

Hydrolysis is a primary degradation pathway for metallic soaps like magnesium myristate, particularly in the presence of water. The reaction involves the cleavage of the ionic bond between the magnesium cation and the myristate anions.

Reaction Mechanism and Product Identification

The hydrolytic degradation of this compound is a reversible reaction that yields its constituent parent compounds: myristic acid and magnesium hydroxide (B78521). The mechanism involves the nucleophilic attack of water molecules on the carboxylate group's bond with the magnesium ion. iql-nog.com

The primary degradation products are thus identified as myristic acid and magnesium hydroxide. In aqueous solutions, the magnesium hydroxide can further dissociate into magnesium ions (Mg²⁺) and hydroxide ions (OH⁻). The stability of metal carboxylates against hydrolysis can vary; for instance, salts of less electropositive metals are known to be highly susceptible to hydrolysis in aqueous media. wits.ac.za While specific kinetic data such as the rate constant for this compound is not extensively documented in publicly available literature, the rate of hydrolysis for similar compounds can be determined by monitoring the increase in acid value over time under controlled conditions of temperature and water concentration. iql-nog.com

Table 8.1: Hydrolytic Degradation Products of this compound

Initial Compound Degradation Pathway Primary Products
This compound Hydrolysis Myristic Acid, Magnesium Hydroxide

Oxidative Decomposition Pathways and Stability Profiling

The oxidative stability of this compound is a critical parameter, especially in applications where it is exposed to atmospheric oxygen or other oxidizing agents over long periods.

Stability and Incompatibilities

This compound is generally considered stable under normal storage conditions. koboproductsinc.com However, it is incompatible with strong oxidizing agents, which can initiate its decomposition. koboproductsinc.com In some applications, such as in lubricating oils, overbased magnesium fatty acids, including myristate, have demonstrated the ability to enhance oxidation stability compared to standard antioxidants. uobaghdad.edu.iq This suggests that under certain conditions, the compound can act as a protective agent against oxidation. nanotrun.com

While detailed oxidative decomposition pathways for this compound are not extensively detailed in scientific literature, the degradation would likely involve the hydrocarbon tail of the myristate moiety. Oxidation of fatty acid chains can proceed via free-radical mechanisms, potentially leading to the formation of hydroperoxides, which can then decompose into a variety of smaller molecules such as aldehydes, ketones, and shorter-chain carboxylic acids. The presence of the magnesium ion could potentially influence the rate and mechanism of such oxidative processes.

Thermal Degradation Mechanisms and Volatile Product Analysis

Thermal stress is a significant factor that can lead to the decomposition of this compound. The compound has a melting point reported to be in the range of 130-150°C. alexmo-cosmetics.de

Decomposition Mechanism and Kinetics

Thermogravimetric analysis (TGA) of various metal soaps, including those of myristic acid, shows that decomposition occurs at elevated temperatures. ijacskros.comeresearchco.com For many metal soaps, the thermal decomposition process is found to be kinetically of zero order. eresearchco.comraijmr.comjunikhyatjournal.in The final, non-volatile product of the thermal decomposition of this compound is expected to be magnesium oxide (MgO), which is consistent with the behavior of other metal soaps that decompose to their respective metal oxides. raijmr.comjunikhyatjournal.in

Studies on analogous metal myristates, such as manganese and terbium myristate, indicate that a key step in the thermal decomposition is the formation of a ketone. eresearchco.comraijmr.com For this compound, this would involve the decarboxylation and combination of two myristate chains to form myristone (27-pentacontanone), along with the formation of magnesium carbonate which subsequently decomposes to magnesium oxide and carbon dioxide.

A proposed decomposition reaction is: (C₁₃H₂₇COO)₂Mg → C₁₃H₂₇-CO-C₁₃H₂₇ + MgCO₃ MgCO₃ → MgO + CO₂

Volatile Product Analysis

Table 8.2: Thermal Degradation Characteristics of Metal Myristates

Compound Decomposition Order Activation Energy (kJ/mol) Major Products
Manganese Myristate Zero 57.8 - 106.6 Myristone, Manganese Oxide
Cerium Myristate Zero 30 - 35 Ketone, Cerium Oxide
Terbium Myristate Zero 16.1 - 35.8 Ketone, Terbium Oxide
Cadmium Myristate Zero ~76.7 Ketone, Cadmium Oxide
This compound Zero (by analogy) Not Reported Myristone (predicted), Magnesium Oxide

Data for analogous metal myristates are provided for context. eresearchco.comraijmr.comjunikhyatjournal.inripublication.com

Photolytic Stability and Reaction Kinetics

The stability of this compound upon exposure to light is important for products that are not stored in dark conditions. Photodegradation involves chemical changes initiated by the absorption of photons.

Photolytic Behavior

Direct photolysis of a compound requires the presence of a chromophore that can absorb light in the UV or visible spectrum. The myristate component of this compound does not possess significant chromophores that absorb light at wavelengths greater than 290 nm (the range of terrestrial sunlight). atamanchemicals.com This suggests that the myristate chain itself is likely to be stable against direct photolysis.

Influence of Environmental Factors (pH, Temperature, Humidity) on Chemical Stability

The chemical stability of this compound is profoundly influenced by its immediate environment, specifically pH, temperature, and humidity.

Influence of pH

The pH of the surrounding medium has a significant impact on the stability of this compound due to its effect on the hydrolysis equilibrium. The compound is listed as being incompatible with strong acids. koboproductsinc.com In acidic conditions (low pH), the equilibrium of the hydrolysis reaction shifts to the right, favoring the formation of the insoluble myristic acid and magnesium salts. Conversely, in a basic environment, the higher concentration of hydroxide ions would, by Le Chatelier's principle, shift the equilibrium to the left, favoring the stable salt form. The reported pH value for this compound is in the neutral to alkaline range of 7-10.

Influence of Temperature

Temperature accelerates the rate of most chemical degradation reactions, including hydrolysis and oxidation. As detailed in the thermal degradation section (8.3), elevated temperatures can cause the compound to melt and subsequently decompose. Even at temperatures below its decomposition point, increased thermal energy can accelerate the rate of hydrolysis in the presence of moisture. Stability studies often use elevated temperatures (e.g., 40°C) to simulate long-term storage and predict shelf-life, a principle based on the Arrhenius equation, which relates reaction rate to temperature. jst.go.jp

Influence of Humidity

Humidity, or the presence of moisture, is a critical factor in the degradation of this compound, primarily by enabling hydrolysis. It is recommended that this compound be stored in a cool, dark, and dry place to maintain its stability for at least two years. alexmo-cosmetics.de Studies on the closely related compound, magnesium stearate (B1226849), have shown that its physical and thermal properties are highly dependent on its moisture content and hydration state. researchgate.net High humidity conditions (e.g., 75% RH) are known to accelerate the degradation of formulations containing magnesium stearate. jst.go.jpnih.gov It is therefore expected that high humidity would negatively impact the stability of this compound by providing the water necessary for hydrolytic degradation.

Table 8.3: Summary of Environmental Factor Influence on this compound Stability

Environmental Factor Effect on Stability Degradation Pathway Affected
Low pH (Acidic) Decreased stability Hydrolysis
High pH (Alkaline) Increased stability Hydrolysis
High Temperature Decreased stability Thermal Decomposition, Hydrolysis, Oxidation
High Humidity Decreased stability Hydrolysis

Emerging Research Frontiers and Innovative Applications

Synthesis and Characterization of Nanostructured Magnesium Myristate

The development of nanostructured materials has opened new avenues for the application of this compound, with research focusing on controlled synthesis to produce nanoparticles with specific sizes and morphologies. While direct synthesis of this compound nanoparticles is an emerging area, related methodologies provide a clear pathway. For instance, the synthesis of other metallic myristates and magnesium-based nanostructures offers insight into potential fabrication routes.

One method involves the in-situ generation of this compound to form functional coatings. A one-step electrodeposition process has been used to create superhydrophobic coatings on magnesium surfaces by using an ethanol (B145695) solution containing magnesium nitrate (B79036) and myristic acid. researchgate.net This process generates hierarchical structures composed of this compound, which imparts low surface energy and water-repellent properties. researchgate.net

Characterization of such nanostructured materials is critical to understanding their properties. Techniques analogous to those used for other nanoparticles, such as magnesium oxide (MgO), are applicable. These include:

X-ray Diffraction (XRD): To confirm the crystalline phase and calculate the average crystallite size. For example, XRD analysis of nano-sized MgO synthesized via a sol-gel method determined an average crystallite size of 17.4 nm. researchgate.net

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): To visualize the surface morphology and particle size. AFM has been used to show the needle-like morphology of MgO nanoparticles with an average size of 23 nm. researchgate.net SEM analysis is also crucial for observing the structure of materials, such as the bark extract used in the green synthesis of MgO nanoparticles. nih.gov

Transmission Electron Microscopy (TEM): To determine the shape and size distribution of the nanoparticles at a higher resolution. TEM imaging of green-synthesized magnesium hydroxide (B78521) (Mg(OH)₂) nanoparticles revealed a round shape with an average diameter below 10 nm. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds and confirm the formation of the desired compound. FTIR studies are routinely used to confirm the crystalline phase of magnesium-based nanostructures. frontiersin.org

Table 1: Characterization Techniques for Nanostructured Magnesium Materials

Characterization TechniqueInformation ObtainedExample from Related Research
X-ray Diffraction (XRD)Crystalline structure, average crystallite sizeAverage crystallite size of MgO nanoparticles found to be 17.4 nm. researchgate.net
Atomic Force Microscopy (AFM)Surface morphology, particle sizeRevealed acicular (needle-like) morphology of MgO nanoparticles. researchgate.net
Transmission Electron Microscopy (TEM)Particle shape, size, and distributionMg(OH)₂RH NPs showed a round shape with an average diameter below 10 nm. nih.gov
Fourier-Transform Infrared Spectroscopy (FTIR)Chemical bonds, functional groups, compound confirmationConfirmed the highly crystalline phase of MgO nanostructures. frontiersin.org

Development in Sustainable Chemical Processes and Green Synthesis Approaches

The chemical industry's shift towards sustainability has spurred research into green synthesis methods for metallic compounds, reducing reliance on harsh solvents and high-energy processes. For magnesium compounds, green synthesis often utilizes plant extracts as natural capping and reducing agents. Researchers have successfully synthesized magnesium oxide (MgO) and magnesium hydroxide (Mg(OH)₂) nanoparticles using extracts from sources like Carica papaya, Azadirachta indica, and rose hips. nih.govfrontiersin.org

A typical green synthesis process involves:

Preparation of an aqueous plant extract by boiling plant parts (e.g., leaves, bark) in distilled water. nih.govfrontiersin.org

Addition of a magnesium salt precursor, such as magnesium sulfate (B86663) or magnesium chloride, to the plant filtrate. nih.govfrontiersin.org

Heating the mixture to induce the formation of nanoparticles, often indicated by a color change. frontiersin.org

Calcination of the resulting solid to obtain the final crystalline nanostructures. frontiersin.org

This approach offers a cost-effective and environmentally friendly alternative to conventional chemical synthesis. nih.gov For instance, Mg(OH)₂ nanoparticles synthesized using a rose hip extract were nearly ten times smaller than those produced without it, demonstrating the extract's efficacy in controlling particle size. nih.gov The principles of these methods are directly transferable to the synthesis of this compound, potentially by reacting a magnesium precursor with myristic acid derived from sustainable sources like coconut or palm kernel oil in a green solvent system. specialchem.com

Integration with Advanced Functional Materials (e.g., Smart Coatings, Responsive Systems)

This compound's inherent properties, particularly its hydrophobicity and lubricating nature, make it a valuable component in advanced functional materials. A primary application is in the development of "smart" coatings for corrosion protection, especially for reactive metals like magnesium alloys.

Smart coatings can respond to environmental stimuli to perform a function, such as self-healing. sciopen.com this compound contributes to this field primarily through the creation of superhydrophobic surfaces. As demonstrated in research, an electrodeposited coating of this compound on a magnesium alloy can yield a water contact angle greater than 150°, effectively creating a stable barrier that prevents corrosive media from reaching the metal substrate. researchgate.net

The integration of this compound aligns with broader strategies in smart coating technology for magnesium alloys, which include:

Inhibitor Encapsulation: Loading corrosion inhibitors into nanocontainers (e.g., mesoporous silica) that release their payload when corrosion begins. sciopen.comacs.org While not a direct application of this compound, its film-forming properties could complement these systems.

Stimuli-Responsive Systems: Designing coatings that change their properties in response to triggers like pH shifts, which often accompany corrosion. acs.org The stability of a this compound layer can provide a passive, robust barrier as part of a multi-functional coating system. researchgate.net

Layer-by-Layer Assembly: Building up multi-layered films to enhance protection. This compound could serve as a final water-repellent layer in such an assembly. acs.org

These coatings are critical for industries like automotive and aerospace, where lightweight magnesium alloys are desirable but require robust protection against environmental degradation. researchgate.netcu.edu.eg

Novel Analytical Techniques for In-Situ Monitoring of Chemical Reactions

Understanding and controlling chemical reactions in real-time is essential for optimizing yield, purity, and process efficiency. In-situ monitoring techniques allow scientists to observe reactions as they happen, without the need for sampling that can disturb the system's equilibrium. mt.comspectroscopyonline.com

For the synthesis of this compound, which involves the reaction of myristic acid with a magnesium base, several in-situ techniques could be applied:

In-situ Spectroscopy (FTIR and Raman): These methods provide real-time information on the concentration of reactants, intermediates, and products. mt.com In the synthesis of this compound, FTIR spectroscopy could track the disappearance of the carboxylic acid peak from myristic acid and the appearance of the carboxylate salt peak, signaling the reaction's progression.

In-situ Particle Size Analyzers: When synthesizing nanostructured this compound, these tools can monitor particle size and distribution in real-time, allowing for precise control over the final product's morphology. mt.com

Optical Microscopy: In reactions involving phase changes or the formation of precipitates, in-situ optical microscopy can visualize the evolution of the system's morphology. researchgate.net

While direct literature on the in-situ monitoring of this compound synthesis is scarce, the application of these techniques is well-established for similar chemical processes, such as the esterification of myristic acid to produce isopropyl myristate or the in-situ synthesis of silver nanoparticles from silver myristate. researchgate.netijert.org Adopting these methods would enable more efficient and controlled production of this compound with tailored properties.

Theoretical Design of Novel Myristate Derivatives with Enhanced Performance

Computational chemistry and theoretical modeling are becoming indispensable tools for designing new molecules and optimizing chemical processes, saving significant time and resources compared to purely experimental approaches. mdpi.comusm.my This frontier is highly relevant for creating novel myristate derivatives, including magnesium-based compounds, with enhanced performance characteristics.

Key theoretical approaches include:

Molecular Design and Docking: For applications in fields like biomedicine, computational tools can be used to design derivatives with specific biological activities. For example, novel myristic acid derivatives have been designed via molecular docking studies to act as inhibitors for specific fungal enzymes. mdpi.com These designed compounds were then synthesized and their activity confirmed, demonstrating the power of in silico prediction. mdpi.com

Process Optimization Modeling: Software like MATLAB and methodologies such as Response Surface Methodology (RSM) can be used to model and optimize reaction conditions. This has been successfully applied to the production of isopropyl myristate, where variables like reflux ratio and feed ratio were optimized to maximize product yield. ijert.orgresearchgate.net A similar approach could be used to optimize the synthesis of this compound for specific applications, such as maximizing its yield for use in tablet formulations or coatings.

Quantum Chemistry Calculations: Density Functional Theory (DFT) can be used to calculate the electronic and optical properties of materials. Such calculations have been used to analyze the band structure and density of states for MgO nanoparticles, providing insights that are comparable to experimental results. researchgate.net This could be applied to predict the properties of novel this compound nanostructures or derivatives.

By leveraging these theoretical and computational tools, researchers can rationally design new myristate-based compounds with tailored properties—such as improved thermal stability, enhanced lubricity, or specific responsive behaviors—for next-generation materials.

Q & A

Q. What are the established synthesis protocols and characterization techniques for Magnesium Myristate in laboratory settings?

this compound (C28H54MgO4, CAS 4086-70-8) is synthesized via the reaction of myristic acid (tetradecanoic acid) with magnesium salts, such as magnesium hydroxide or oxide, under controlled conditions. Key characterization methods include:

  • Titration : To quantify free fatty acid content and assess purity.
  • Spectroscopic analysis : FTIR or NMR to confirm ester formation and metal coordination.
  • Thermogravimetric analysis (TGA) : To evaluate thermal stability and decomposition profiles.
  • X-ray diffraction (XRD) : For crystallinity assessment .

Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Weight479.03 g/mol
SolubilityInsoluble in water, soluble in organic solvents
CAS Number4086-70-8

Q. How is this compound employed as a surfactant or stabilizer in experimental formulations?

this compound functions as a non-polar surfactant due to its long alkyl chain and metal carboxylate structure. Applications include:

  • Colloidal stabilization : In nanoparticle synthesis, it reduces aggregation by providing steric hindrance.
  • Formulation enhancer : Improves texture and adhesion in solid dispersions (e.g., tablet coatings) by enhancing particle cohesion .
  • Model system for membrane studies : Its amphiphilic nature mimics lipid bilayers in membrane interaction assays .

Methodological Note : Optimize concentrations (typically 5–10% w/w) via rheological testing to balance stability and viscosity .

Advanced Research Questions

Q. What experimental designs are suitable for probing interactions between this compound and biomolecules (e.g., proteins)?

  • Fluorescence quenching assays : Monitor binding to human serum albumin (HSA) using tryptophan fluorescence to determine binding constants and stoichiometry .
  • X-ray crystallography : Resolve structural details of this compound-protein complexes (e.g., hydrophobic pocket interactions in HSA) .
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics with immobilized lipid bilayers or receptors.

Data Interpretation : Use Scatchard or Hill plots to distinguish cooperative vs. non-cooperative binding modes .

Q. How do researchers address contradictory findings on the role of divalent cations (e.g., Mg<sup>2+</sup>) in cellular assays involving myristate derivatives?

Discrepancies arise in studies where this compound or its ions modulate cellular responses. For example:

  • Oxidative burst assays : Phorbol myristate acetate (PMA)-induced neutrophil activation is unaffected by EDTA (chelating Mg<sup>2+</sup>/Ca<sup>2+</sup>), suggesting Mg<sup>2+</sup> is dispensable for PMA-driven H2O2 production .
  • Chemotactic peptide studies : Ca<sup>2+</sup> (not Mg<sup>2+</sup>) enhances F-met-leu-phe-induced superoxide release, indicating cation-specific signaling .

Resolution Strategy :

  • Control ion concentrations (e.g., Ca<sup>2+</sup>/Mg<sup>2+</sup>-free buffers with EDTA) to isolate cation effects.
  • Use ion-selective electrodes to monitor intracellular Mg<sup>2+</sup> fluctuations during assays .

Q. What methodologies assess the immunomodulatory effects of this compound, particularly in inflammatory pathways?

While direct studies are limited, insights can be drawn from magnesium ion research:

  • T-cell cytokine profiling : Treat CD4+/CD8+ T-cells with this compound, stimulate with PMA/ionomycin, and quantify IFN-γ, IL-4, and IL-13 via flow cytometry or ELISA. Note: Magnesium supplementation reduces pro-inflammatory cytokine production in diabetic models .
  • pH-dependent assays : Monitor intracellular alkalinization (Na<sup>+</sup>/H<sup>+</sup> antiporter activity) to link Mg<sup>2+</sup> effects to apoptosis suppression .

Experimental Design :

  • Use dose-response curves (e.g., 0.1–1.0 mM Mg<sup>2+</sup>) and paired t-tests to validate statistical significance .

Q. Key Considerations for Data Analysis

  • Confounding factors : Batch variability in this compound purity (e.g., residual fatty acids) may skew results. Validate purity via GC-MS .
  • Advanced statistical tools : Apply ANOVA with Tukey’s HSD for multi-group comparisons (e.g., enzyme activity across synthesis parameters) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.